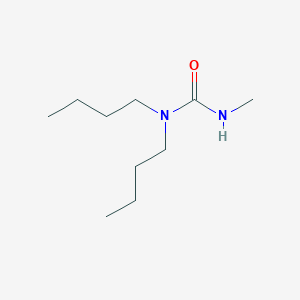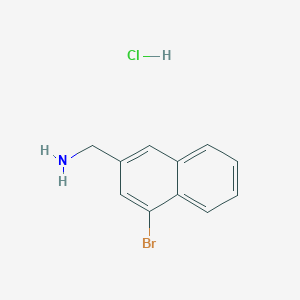![molecular formula C25H18N2O2 B1654247 4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol CAS No. 2165332-90-9](/img/structure/B1654247.png)
4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol is a complex organic compound that features a unique structure combining a furophenanthroimidazole core with a phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the molecule .
Aplicaciones Científicas De Investigación
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of fluorescent materials and sensors
Mecanismo De Acción
The mechanism of action of 4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine
Uniqueness
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol is unique due to its combination of a furophenanthroimidazole core with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
2165332-90-9 |
|---|---|
Fórmula molecular |
C25H18N2O2 |
Peso molecular |
378.4 |
Nombre IUPAC |
4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol |
InChI |
InChI=1S/C25H18N2O2/c1-13-4-3-5-18-17(13)10-11-19-21(18)23-22(20-14(2)12-29-24(19)20)26-25(27-23)15-6-8-16(28)9-7-15/h3-12,28H,1-2H3,(H,26,27) |
Clave InChI |
QSRXBSZMRHECBM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)NC(=N4)C6=CC=C(C=C6)O |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)NC(=N4)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid](/img/structure/B1654172.png)




![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)



